1,2,3-Trinervonoyl glycerol

Description

Properties

IUPAC Name |

2,3-bis[[(Z)-tetracos-15-enoyl]oxy]propyl (Z)-tetracos-15-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-73(76)79-70-72(81-75(78)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)71-80-74(77)68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,72H,4-24,31-71H2,1-3H3/b28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBUHTMAMVEYSR-IUPFWZBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H140O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1137.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(24:1(15Z)/24:1(15Z)/24:1(15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0052141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of 1,2,3-Trinervonoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trinervonoyl glycerol (B35011), a triacylglycerol composed of a glycerol backbone esterified with three nervonic acid molecules, is a compound of significant interest in neuroscience and drug development due to the crucial role of nervonic acid in the myelination of nerve fibers. While biosynthesis is the primary route for its natural occurrence, chemical synthesis offers a viable pathway for producing this target molecule with high purity for research and pharmaceutical applications. This technical guide provides an in-depth overview of the plausible chemical synthesis methods for 1,2,3-trinervonoyl glycerol, including detailed experimental protocols, data on reaction parameters, and visualizations of the synthesis pathway and workflow. It is important to note that while specific literature on the direct chemical synthesis of this compound is scarce, the methodologies presented here are based on established principles of glycerol esterification with long-chain fatty acids.

Introduction

Nervonic acid (cis-15-tetracosenoic acid) is a very-long-chain monounsaturated omega-9 fatty acid. It is an essential component of myelin, the lipid-rich sheath that insulates nerve cell axons, facilitating the rapid transmission of nerve impulses. Deficiencies in nervonic acid have been linked to demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy. This compound, as a triglyceride of nervonic acid, serves as a stable, lipid-soluble carrier for this vital fatty acid.

The chemical synthesis of this compound primarily involves the direct esterification of glycerol with nervonic acid. This process requires overcoming challenges such as the high melting point of nervonic acid and the potential for side reactions. This guide outlines the key chemical synthesis strategies, focusing on direct esterification under various catalytic conditions.

Chemical Synthesis Pathways

The most direct chemical route to this compound is the esterification of glycerol with three equivalents of nervonic acid. This reaction is typically acid-catalyzed and driven to completion by the removal of water, a byproduct of the reaction.

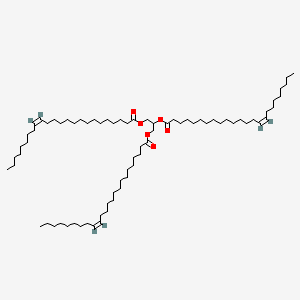

Caption: Direct esterification of glycerol with nervonic acid.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via direct acid-catalyzed esterification. This protocol is adapted from general methods for the synthesis of triacylglycerols from long-chain fatty acids.

Materials:

-

Glycerol (anhydrous, 99.5%)

-

Nervonic Acid (>98%)

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst (e.g., sulfuric acid)

-

Toluene (B28343) (anhydrous)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Hexane

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol (1.0 eq), nervonic acid (3.3 eq, a slight excess to drive the reaction to completion), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Solvent Addition: Add a sufficient volume of anhydrous toluene to the flask to facilitate azeotropic removal of water.

-

Esterification Reaction: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate (B1210297).

-

Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction parameters for the acid-catalyzed esterification of glycerol with long-chain fatty acids. These can be used as a starting point for the optimization of this compound synthesis.

| Parameter | Value/Condition | Rationale |

| Molar Ratio (Nervonic Acid:Glycerol) | 3.1:1 to 3.5:1 | A slight excess of the fatty acid drives the equilibrium towards the formation of the tri-ester. |

| Catalyst | p-Toluenesulfonic acid, H₂SO₄ | Strong acid catalysts are effective for esterification. |

| Catalyst Loading | 0.05 - 0.2 equivalents | Sufficient to catalyze the reaction without causing significant side reactions. |

| Solvent | Toluene, Xylene | Allows for azeotropic removal of water to drive the reaction to completion. |

| Temperature | 110 - 140 °C | The reflux temperature of the chosen azeotropic solvent. |

| Reaction Time | 8 - 24 hours | Dependent on the reactivity of the fatty acid and the efficiency of water removal. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chemical synthesis and purification of this compound.

A Technical Guide to the Natural Sources and Extraction of 1,2,3-Trinervonoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trinervonoyl glycerol (B35011), also known as trinervonin, is a triacylglycerol comprised of a glycerol backbone esterified with three molecules of nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid. Nervonic acid is a significant component of sphingolipids in the myelin sheath of nerve fibers, making 1,2,3-Trinervonoyl glycerol a molecule of considerable interest for research in neurology, drug development, and nutritional science. This technical guide provides an in-depth overview of the primary natural sources of this compound and outlines a detailed methodology for its extraction and purification.

Natural Sources of this compound

This compound is found as a component of the seed oil in a select number of plant species. The concentration of nervonic acid, and by extension trinervonin, can vary significantly between species and even within the same species due to environmental factors and cultivation practices. The most prominent and commercially viable sources are detailed below.

Table 1: Natural Sources of Nervonic Acid and Estimated this compound Content

| Plant Species | Common Name | Family | Nervonic Acid Content (% of total fatty acids) |

| Malania oleifera | Malania | Olacaceae | 40 - 67% |

| Lunaria annua | Honesty, Money Plant | Brassicaceae | 22 - 25% |

| Cardamine gracea | - | Brassicaceae | High, specific percentage not widely reported |

| Heliophila africana | - | Brassicaceae | Identified as a potential source |

| Acer truncatum | Purple-blow Maple | Sapindaceae | ~5% |

Note: The exact concentration of this compound is dependent on the overall triglyceride composition of the seed oil.

Extraction and Purification of this compound: A Detailed Protocol

The following protocol outlines a comprehensive, multi-step process for the isolation and purification of high-purity this compound from plant seeds, primarily focusing on Lunaria annua or Malania oleifera due to their high nervonic acid content.

Part 1: Seed Preparation and Oil Extraction

1.1. Seed Preparation:

-

Source: Obtain mature, high-quality seeds from a reputable supplier.

-

Cleaning: Remove any foreign material, such as leaves, stems, and dirt, by sieving and air classification.

-

Drying: Reduce the moisture content of the seeds to 5-8% using a forced-air oven at a controlled temperature (40-50°C) to prevent enzymatic degradation of lipids.

-

Grinding: Mechanically grind the dried seeds into a fine powder using a laboratory mill to increase the surface area for efficient solvent extraction.

1.2. Oil Extraction (Soxhlet Method):

-

Apparatus: 5L Soxhlet extractor, heating mantle, round-bottom flask, and condenser.

-

Solvent: n-Hexane (analytical grade).

-

Procedure:

-

Place the ground seed powder (approx. 1 kg) in a large cellulose (B213188) thimble and insert it into the Soxhlet extractor.

-

Fill the round-bottom flask with 3L of n-hexane.

-

Assemble the apparatus and heat the solvent to its boiling point (69°C).

-

Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon tube runs clear.

-

After extraction, cool the apparatus and recover the crude oil by evaporating the hexane (B92381) using a rotary evaporator under reduced pressure at 40°C.

-

Part 2: Purification of this compound

The crude oil obtained is a complex mixture of various triglycerides, free fatty acids, phospholipids, and other minor components. A multi-step chromatographic purification is necessary to isolate this compound to a high degree of purity.

2.1. Flash Chromatography (Initial Purification):

-

Objective: To remove highly polar impurities and a significant portion of other triglycerides.

-

Stationary Phase: Silica (B1680970) gel 60 (230-400 mesh).

-

Column: Glass column (10 cm diameter, 50 cm length) packed with a slurry of silica gel in n-hexane.

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in n-hexane.

-

Initial: 100% n-hexane

-

Gradient: 0-20% ethyl acetate over 60 minutes.

-

-

Procedure:

-

Dissolve the crude oil in a minimal amount of n-hexane.

-

Load the sample onto the top of the silica gel column.

-

Begin elution with 100% n-hexane, collecting fractions (50 mL each).

-

Gradually increase the polarity of the mobile phase with ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (90:10 v/v) and visualizing with iodine vapor or a suitable stain. Triglycerides will have a higher Rf value than more polar lipids.

-

Pool the fractions containing the bulk of the triglycerides and evaporate the solvent.

-

2.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Objective: To separate this compound from other closely related triglycerides.

-

System: Preparative HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).

-

Column: C18 reversed-phase preparative column (e.g., 50 mm x 250 mm, 10 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and triglyceride profile.

-

Flow Rate: 50 mL/min.

-

Temperature: Column oven set to 30°C.

-

Procedure:

-

Dissolve the triglyceride-rich fraction from the flash chromatography step in the mobile phase.

-

Inject the sample onto the preparative HPLC column.

-

Monitor the elution profile and collect the peak corresponding to this compound. The elution order on a C18 column is generally based on the equivalent carbon number (ECN), where triglycerides with longer chain fatty acids and fewer double bonds elute later. As trinervonin is a high molecular weight triglyceride, it is expected to have a longer retention time.

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

-

Verify the purity of the final product using analytical HPLC-MS.

-

Workflow and Signaling Pathway Diagrams

Caption: Workflow for the extraction and purification of this compound.

Conclusion

The isolation of high-purity this compound from natural sources is a multi-step process that requires careful selection of raw materials and a combination of extraction and chromatographic techniques. The protocol outlined in this guide provides a robust framework for researchers to obtain this valuable triglyceride for further investigation into its biological activities and potential therapeutic applications. The use of high-nervonic acid plant sources, such as Malania oleifera and Lunaria annua, is crucial for achieving a viable yield. Further optimization of the chromatographic steps may be necessary depending on the specific composition of the crude oil.

Mass Spectrometry Analysis of 1,2,3-Trinervonoyl Glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of 1,2,3-trinervonoyl glycerol (B35011), a triacylglycerol composed of a glycerol backbone esterified with three nervonic acid molecules. This document outlines expected experimental protocols, data interpretation, and visualization of analytical workflows, serving as a valuable resource for researchers in lipidomics, natural product chemistry, and drug development.

Introduction

1,2,3-Trinervonoyl glycerol is a triacylglycerol (TAG) of significant interest due to its composition of nervonic acid (24:1 n-9), a very-long-chain monounsaturated fatty acid. Nervonic acid is particularly abundant in the white matter of the brain and is a key component of sphingolipids in the myelin sheath.[1] Its presence in TAGs, especially in certain plant-based oils, makes the accurate analysis of molecules like this compound crucial for understanding their dietary sources, metabolism, and potential therapeutic applications.[1][2]

Mass spectrometry (MS) stands as a powerful analytical technique for the structural elucidation and quantification of TAGs.[3] Coupled with liquid chromatography (LC), it allows for the separation and identification of individual lipid species from complex mixtures. This guide will focus on the application of LC-MS/MS for the analysis of this compound.

Experimental Protocols

The following sections detail a generalized experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These protocols are based on established methods for the analysis of triacylglycerols.

Sample Preparation

Effective sample preparation is critical for accurate and reproducible analysis. A standard procedure involves lipid extraction from the sample matrix.

-

Lipid Extraction: A modified Bligh-Dyer or Folch extraction method is commonly used.

-

Homogenize the sample in a chloroform (B151607):methanol mixture (1:2, v/v).

-

Add chloroform and water to induce phase separation.

-

The lower organic phase, containing the lipids, is collected.

-

The solvent is evaporated under a stream of nitrogen.

-

-

Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent for LC-MS analysis, such as isopropanol:acetonitrile (1:1, v/v).

-

Internal Standard: For quantitative analysis, a known amount of a suitable internal standard (e.g., a commercially available odd-chain or deuterated triacylglycerol) should be added prior to extraction.

Liquid Chromatography (LC)

Reverse-phase liquid chromatography is typically employed for the separation of TAGs based on their hydrophobicity, which is determined by the total number of carbons and double bonds in the fatty acyl chains.

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate |

| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate |

| Gradient | 30% B to 100% B over 20 minutes, hold at 100% B for 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of TAGs, often resulting in the formation of adduct ions.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Source Temperature | 300 °C |

| Capillary Voltage | 3.5 kV |

| Nebulizer Gas | Nitrogen, 40 psi |

| Drying Gas Flow | 8 L/min |

| Scan Range (Full Scan) | m/z 300-1500 |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

| Collision Energy | 30-50 eV (optimized for the specific instrument and precursor ion) |

Data Presentation and Interpretation

Expected Mass and Adducts

The molecular weight of this compound (C₇₅H₁₄₀O₆) is 1150.05 g/mol . In positive ion mode ESI, it is expected to be detected as an ammonium adduct [M+NH₄]⁺ or a sodium adduct [M+Na]⁺.

| Ion | Calculated m/z |

| [M+H]⁺ | 1151.06 |

| [M+NH₄]⁺ | 1168.09 |

| [M+Na]⁺ | 1173.04 |

Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the precursor ion (e.g., [M+NH₄]⁺) will induce fragmentation, primarily through the neutral loss of the fatty acid chains. The fragmentation of triacylglycerols typically involves the loss of a fatty acid plus ammonia (B1221849) from the ammoniated precursor, resulting in diacylglycerol-like fragment ions.[4]

For this compound, the primary fragmentation pathway is the neutral loss of a nervonic acid molecule (C₂₄H₄₆O₂; MW = 366.62 g/mol ).

| Precursor Ion (m/z) | Fragment Ion | Neutral Loss | Fragment Ion (m/z) |

| 1168.09 ([M+NH₄]⁺) | [M+NH₄ - (C₂₄H₄₆O₂ + NH₃)]⁺ | Nervonic Acid + Ammonia | 783.43 |

Further fragmentation can lead to the formation of monoacylglycerol-like ions and acylium ions of nervonic acid.

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.

Caption: Experimental workflow for LC-MS/MS analysis.

Fragmentation Pathway

The expected primary fragmentation pathway for the [M+NH₄]⁺ adduct of this compound is illustrated below.

Caption: Proposed fragmentation of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The detailed protocols and expected data will aid researchers in designing experiments, interpreting results, and furthering the study of this and other complex lipids. While the provided information is based on established principles of lipid analysis, it is important to note that specific instrument parameters and experimental conditions may require optimization.

References

In-Depth Technical Guide to the NMR Spectroscopy of 1,2,3-Trinervonoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2,3-Trinervonoyl Glycerol (B35011)

1,2,3-Trinervonoyl glycerol is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of nervonic acid. Nervonic acid is a cis-monounsaturated omega-9 fatty acid that is particularly abundant in the white matter of the brain and in peripheral nervous tissue.[1] Its presence in sphingolipids of the myelin sheath underscores its importance in neurological function.[1] Understanding the structure and properties of triacylglycerols containing nervonic acid is crucial for various research applications, including the study of lipid metabolism, the development of therapeutic agents for neurological disorders, and the formulation of specialized lipid-based products.

Predicted NMR Spectroscopy Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are compiled from known chemical shifts of the glycerol backbone in triacylglycerols and the experimental data for nervonic acid.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Glycerol CH₂ (sn-1, sn-3) | 4.10 - 4.35 | dd | ~12.0, ~4.3 / ~12.0, ~6.0 |

| Glycerol CH (sn-2) | 5.25 - 5.28 | m | - |

| Olefinic CH=CH | 5.32 - 5.38 | m | - |

| α-CH₂ (next to C=O) | 2.29 - 2.32 | t | ~7.5 |

| Allylic CH₂ | 1.98 - 2.05 | m | - |

| β-CH₂ (next to C=O) | ~1.61 | m | - |

| Bulk Methylene (CH₂)n | 1.25 - 1.35 | br s | - |

| Terminal CH₃ | 0.86 - 0.90 | t | ~7.0 |

Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in CDCl₃. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl C=O | 172.8 - 173.3 |

| Olefinic CH=CH | 129.8 - 130.2 |

| Glycerol CH (sn-2) | 68.8 - 69.1 |

| Glycerol CH₂ (sn-1, sn-3) | 62.0 - 62.3 |

| α-CH₂ (next to C=O) | 34.0 - 34.2 |

| CH₂ adjacent to CH=CH | 27.2 |

| Bulk Methylene (CH₂)n | 29.1 - 29.8 |

| β-CH₂ (next to C=O) | 24.8 - 24.9 |

| CH₂ adjacent to terminal CH₃ | 22.7 |

| Terminal CH₃ | 14.1 |

Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in CDCl₃.

Experimental Protocols for NMR Analysis of Triacylglycerols

The following provides a generalized yet detailed methodology for the NMR analysis of triacylglycerols like this compound.

Sample Preparation

-

Extraction: Lipids are typically extracted from biological samples using a modified Folch or Bligh-Dyer method, which employs a chloroform (B151607)/methanol/water solvent system to partition lipids into the organic phase.

-

Purification: The triacylglycerol fraction can be isolated from the total lipid extract using solid-phase extraction (SPE) or preparative thin-layer chromatography (TLC).

-

Solvent: For NMR analysis, the purified triacylglycerol is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃). A typical concentration is 5-10 mg of the sample in 0.5-0.7 mL of solvent.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Spectrometer: High-field NMR spectrometers (e.g., 400, 500, or 600 MHz for ¹H) are used to achieve optimal signal dispersion and resolution.

-

¹H NMR Experiment:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: ~12-15 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

-

¹³C NMR Experiment:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 or zgig) is used to simplify the spectrum and improve the signal-to-noise ratio. Inverse-gated decoupling can be used for quantitative analysis.[2][3]

-

Acquisition Parameters:

-

Spectral Width: ~200-250 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds (longer delays are necessary for accurate quantification of quaternary carbons like the carbonyl group).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

-

2D NMR Experiments: For unambiguous signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

-

Integration: The relative integrals of the signals are determined to provide information on the relative number of protons or carbons in different chemical environments.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Experimental Workflow for NMR Analysis of Triacylglycerols

Caption: General workflow for NMR analysis of triacylglycerols.

References

The Biological Role and Significance of Trinervonoyl Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trinervonoyl glycerol (B35011), also known as glycerol trinervonate or trinervonin, is a triacylglycerol composed of a glycerol backbone esterified with three molecules of nervonic acid (cis-15-tetracosenoic acid). As a significant dietary and endogenous source of nervonic acid, a very-long-chain monounsaturated fatty acid, trinervonoyl glycerol plays a crucial role in the structure and function of the central and peripheral nervous systems. This technical guide provides an in-depth exploration of the biological role, metabolism, and potential therapeutic significance of trinervonoyl glycerol. It details the current understanding of its involvement in myelin sheath formation and maintenance, neuronal signaling, and its association with neurological and metabolic disorders. This document also outlines relevant experimental protocols and presents quantitative data to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Nervonic acid, a 24-carbon omega-9 monounsaturated fatty acid, is a critical component of sphingolipids, particularly in the myelin sheath that insulates nerve fibers.[1] Its presence is vital for the proper development and maintenance of the nervous system. Trinervonoyl glycerol, as a triglyceride carrying three nervonic acid moieties, represents a primary storage and transport form of this essential fatty acid. While much of the existing research has focused on nervonic acid as a free fatty acid or as a component of plant-based oils, understanding the specific role of its triglyceride form, trinervonoyl glycerol, is paramount for developing targeted therapeutic strategies for a range of neurological and metabolic conditions.

Chemical Structure and Properties

Trinervonoyl glycerol is a large, hydrophobic molecule with the chemical formula C₇₅H₁₄₀O₆ and a molecular weight of 1137.91 g/mol .[2] Its structure consists of a central glycerol molecule to which three nervonic acid molecules are attached via ester bonds.

Key Properties of Trinervonoyl Glycerol:

| Property | Value | Reference |

| Chemical Formula | C₇₅H₁₄₀O₆ | [2] |

| Molecular Weight | 1137.91 g/mol | [2] |

| Synonyms | Glycerol trinervonate, Trinervonin | |

| CAS Number | 81913-24-8 | [2] |

Biological Role and Significance

The biological significance of trinervonoyl glycerol is intrinsically linked to the functions of its constituent, nervonic acid.

Role in the Nervous System

Nervonic acid is highly enriched in the white matter of the brain and is a major component of the myelin sheath.[1] Myelin is a lipid-rich layer that insulates axons, facilitating the rapid transmission of nerve impulses. The incorporation of nervonic acid into sphingolipids, such as cerebrosides and sphingomyelin, is crucial for the structural integrity and stability of the myelin membrane.[3][4]

Supplementation with oils rich in nervonic acid has been shown to improve cognitive functions, such as learning and memory, in animal models.[5][6] This suggests that a sufficient supply of nervonic acid, potentially delivered via trinervonoyl glycerol, is essential for optimal neuronal health and function.

Association with Neurological Disorders

Disruptions in nervonic acid metabolism have been implicated in several neurological diseases. For instance, lower levels of nervonic acid have been observed in patients with multiple sclerosis, a demyelinating disease. The potential for nervonic acid supplementation, possibly in the form of trinervonoyl glycerol, to support remyelination is an active area of research.

Role in Metabolic Health

Recent studies have highlighted a connection between nervonic acid levels and metabolic syndrome. A reduced proportion of nervonic acid in serum lipids has been associated with metabolic syndrome, suggesting a potential role for this fatty acid in metabolic regulation.[7]

Quantitative Data on Nervonic Acid Content in Various Sources:

| Source | Nervonic Acid Content (% of total fatty acids) | Reference |

| Malania oleifera seed oil | 46.20 ± 0.22 | [8] |

| Acer truncatum seed oil | 3.53 ± 0.20 | [8] |

| Xanthoceras sorbifolium seed oil | 1.83 ± 0.21 | [8] |

Metabolism of Trinervonoyl Glycerol

The metabolism of trinervonoyl glycerol follows the general pathway of dietary triacylglycerol digestion and absorption.

In the lumen of the small intestine, pancreatic lipases hydrolyze trinervonoyl glycerol into free nervonic acid and monoacylglycerols. These products are then absorbed by enterocytes, where they are re-esterified back into triacylglycerols and packaged into chylomicrons. The chylomicrons are secreted into the lymphatic system and subsequently enter the bloodstream, where they are transported to various tissues. In target tissues, such as the brain, lipoprotein lipase on the surface of endothelial cells hydrolyzes the triacylglycerols, releasing nervonic acid for uptake by the cells.

Signaling Pathways

While direct signaling pathways for trinervonoyl glycerol have not been elucidated, the effects of its constituent, nervonic acid, are linked to several key signaling cascades.

Supplementation with nervonic acid-rich oils has been shown to modulate neurotrophin signaling, glycerophospholipid metabolism, and sphingolipid metabolism pathways.[5][6] These pathways are fundamental for neuronal survival, differentiation, and synaptic plasticity.

The Netrin-1 signaling pathway is critical for axon guidance during development and for neuronal survival in the adult brain.[9][10] Given the importance of nervonic acid in myelin and neuronal membrane structure, it is plausible that the availability of nervonic acid from sources like trinervonoyl glycerol could influence the integrity of these signaling platforms.

Experimental Protocols

Extraction and Quantification of Trinervonoyl Glycerol

A common method for the analysis of specific triacylglycerols involves lipid extraction followed by chromatographic separation and mass spectrometric detection.

Protocol: Lipid Extraction from Tissues

-

Homogenization: Homogenize tissue samples in a chloroform/methanol mixture (2:1, v/v).

-

Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Collection: The lower organic phase containing the lipids is carefully collected.

-

Drying: The solvent is evaporated under a stream of nitrogen.

-

Reconstitution: The lipid extract is reconstituted in an appropriate solvent for analysis.

Protocol: Quantification by LC-MS/MS

-

Chromatographic Separation: Use a reversed-phase high-performance liquid chromatography (RP-HPLC) system to separate the different triacylglycerol species.[11]

-

Mass Spectrometric Detection: Employ tandem mass spectrometry (MS/MS) for the identification and quantification of trinervonoyl glycerol based on its specific mass-to-charge ratio and fragmentation pattern.

Analysis of Nervonic Acid Content

The nervonic acid content within a trinervonoyl glycerol sample can be determined after hydrolysis and derivatization.

Protocol: Fatty Acid Methyl Ester (FAME) Analysis

-

Hydrolysis: Saponify the trinervonoyl glycerol sample using a strong base (e.g., KOH in methanol) to release the fatty acids.

-

Methylation: Convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

-

Gas Chromatography (GC) Analysis: Separate and quantify the nervonic acid methyl ester using a gas chromatograph equipped with a flame ionization detector (FID).[12]

Therapeutic Potential and Future Directions

The unique composition of trinervonoyl glycerol makes it a compelling candidate for therapeutic applications, particularly in the context of neurological and metabolic diseases. As a direct and concentrated source of nervonic acid, it holds promise for:

-

Promoting Remyelination: In diseases like multiple sclerosis, providing an ample supply of nervonic acid could support the repair of damaged myelin sheaths.

-

Enhancing Cognitive Function: Supplementation may bolster neuronal membrane integrity and signaling, potentially improving cognitive performance and offering a neuroprotective effect in age-related cognitive decline and neurodegenerative diseases.

-

Metabolic Regulation: Further research is needed to elucidate the role of trinervonoyl glycerol in modulating lipid metabolism and its potential as a therapeutic agent for metabolic syndrome.

Future research should focus on elucidating the specific biological activities of trinervonoyl glycerol that may differ from free nervonic acid. Head-to-head studies comparing the bioavailability and efficacy of different forms of nervonic acid are warranted. Furthermore, the development of robust and scalable methods for the synthesis of pure trinervonoyl glycerol will be crucial for advancing its study and potential clinical application.

Conclusion

Trinervonoyl glycerol is a biologically significant molecule due to its role as a carrier of nervonic acid, an essential fatty acid for the nervous system. Its involvement in myelin structure, neuronal function, and potentially metabolic health positions it as a molecule of interest for researchers and drug development professionals. While the direct biological effects of trinervonoyl glycerol are still being unraveled, the wealth of knowledge on nervonic acid provides a strong foundation for future investigations. The methodologies and data presented in this guide aim to facilitate further research into this promising compound and its potential therapeutic applications.

References

- 1. Nervonic acid - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. Myelin lipid metabolism and its role in myelination and myelin maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characteristic Composition of Myelin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Cognitive improvement effect of nervonic acid and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Proportion of nervonic acid in serum lipids is associated with serum plasmalogen levels and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Netrin-1 signaling pathway mechanisms in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Netrin-1 signaling pathway mechanisms in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Solubility Profile of Trinervonoyl Glycerol: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of trinervonoyl glycerol (B35011) in various solvents. Given the limited availability of published quantitative data for this specific triglyceride, this document focuses on presenting the known solubility information and furnishes a comprehensive experimental protocol for determining its solubility in a broader range of solvents. This guide is intended to be a valuable resource for researchers working with trinervonoyl glycerol in formulation development, analytical chemistry, and other scientific applications.

Introduction to Trinervonoyl Glycerol

Trinervonoyl glycerol, also known as glycerol trinervonate, is a triacylglycerol composed of a glycerol backbone esterified with three molecules of nervonic acid (cis-15-tetracosenoic acid).[1][2] Nervonic acid is a long-chain monounsaturated omega-9 fatty acid.[3] The physical and chemical properties of trinervonoyl glycerol, particularly its large molecular weight and the presence of long hydrocarbon chains, are key determinants of its solubility characteristics. As a triglyceride, it is generally classified as a non-polar lipid.

Quantitative Solubility Data

The publicly available quantitative solubility data for trinervonoyl glycerol is limited. The following table summarizes the known solubility values at ambient temperature.

| Solvent System | Concentration (mg/mL) | Temperature |

| Dimethylformamide (DMF) | 10 | Not Specified |

| Ethanol (B145695) | 10 | Not Specified |

| Ethanol:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:1) | 0.5 | Not Specified |

Data sourced from Cayman Chemical product information.[1]

General Solubility Characteristics of Triglycerides

Triglycerides, as a class of lipids, exhibit predictable solubility behavior based on the polarity of the solvent.[4]

-

High Solubility in Non-Polar Solvents: Triglycerides are readily soluble in non-polar organic solvents such as hexane, chloroform, and diethyl ether.[4] This is due to the principle of "like dissolves like," where the non-polar hydrocarbon chains of the fatty acid moieties interact favorably with the non-polar solvent molecules.

-

Limited Solubility in Polar Solvents: The solubility of triglycerides in polar solvents like ethanol and methanol (B129727) is generally low.[4] While ethanol can dissolve a small amount of some triglycerides, they are largely insoluble in highly polar solvents such as water.

Experimental Protocol for Determining Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of trinervonoyl glycerol in various organic solvents. This protocol is adapted from standard methods for determining the solubility of lipids and active pharmaceutical ingredients in lipid-based systems.

Objective

To determine the maximum concentration of trinervonoyl glycerol that can be dissolved in a specific solvent at a controlled temperature to achieve thermodynamic equilibrium.

Materials

-

Trinervonoyl glycerol (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Shaking incubator or water bath with an orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at a low wavelength if the analyte has a chromophore) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Methodology

-

Preparation of Supersaturated Samples:

-

Add an excess amount of trinervonoyl glycerol to a known volume or weight of the selected solvent in a glass vial. The objective is to have undissolved solid material present at equilibrium.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant, controlled temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

After equilibration, remove the vials from the incubator and let them stand to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter that is compatible with the solvent to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of trinervonoyl glycerol.

-

A standard calibration curve of trinervonoyl glycerol in the same solvent must be prepared to accurately quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of trinervonoyl glycerol in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of trinervonoyl glycerol in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of trinervonoyl glycerol.

References

Metabolic Fate of 1,2,3-Trinervonoyl Glycerol: A Technical Guide for Researchers

An In-depth Exploration of the Catabolic Pathways, Relevant Enzymes, and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction

1,2,3-Trinervonoyl glycerol (B35011) is a triacylglycerol composed of a glycerol backbone esterified with three molecules of nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid. The metabolic significance of this molecule is intrinsically linked to the biological roles of its constituent, nervonic acid, which is a key component of sphingolipids in the myelin sheath of nerve fibers. Understanding the metabolic pathways of 1,2,3-Trinervonoyl glycerol is crucial for research in neuroscience, lipid metabolism, and the development of therapeutic strategies for neurological and metabolic disorders. This technical guide provides a comprehensive overview of the metabolic processing of this compound, detailing the enzymatic hydrolysis, the subsequent catabolism of its constituents, and the experimental protocols to study these processes.

Core Metabolic Pathways

The metabolism of this compound is a two-stage process. The initial step involves the hydrolysis of the triacylglycerol to release glycerol and nervonic acid. The second stage encompasses the distinct metabolic fates of these two products.

Stage 1: Lipolysis of this compound

As a triacylglycerol, this compound undergoes hydrolysis catalyzed by lipases. This process sequentially removes the fatty acid chains from the glycerol backbone.

-

Products : The complete hydrolysis of one molecule of this compound yields one molecule of glycerol and three molecules of nervonic acid.

Stage 2: Metabolism of Hydrolysis Products

The glycerol released from the hydrolysis of this compound enters the central metabolic pathways. It is first phosphorylated to glycerol-3-phosphate by glycerol kinase. Glycerol-3-phosphate is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in both glycolysis and gluconeogenesis. This allows for the carbon skeleton of glycerol to be used for energy production or glucose synthesis.

Nervonic acid, being a very-long-chain fatty acid (VLCFA), undergoes catabolism primarily through peroxisomal β-oxidation.[2]

-

Peroxisomal β-Oxidation : Unlike shorter-chain fatty acids that are oxidized in the mitochondria, VLCFAs like nervonic acid are preferentially oxidized in peroxisomes.[2] This pathway is crucial for shortening the carbon chain of nervonic acid. The enzymes involved in peroxisomal β-oxidation include acyl-CoA oxidase, L-bifunctional protein (possessing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and 3-ketoacyl-CoA thiolase.[3][4] Studies have shown that the oxidation of nervonic acid is impaired in genetic disorders affecting peroxisomal function, such as Zellweger syndrome and X-linked adrenoleukodystrophy.[2] The same molecular defect may be responsible for the impaired oxidation of both nervonic acid and lignoceric acid in X-linked adrenoleukodystrophy.[2]

-

Incorporation into Sphingolipids : A significant fate of nervonic acid is its incorporation into sphingolipids, such as sphingomyelin, which are vital components of the myelin sheath in the nervous system.[5]

Quantitative Data

Currently, there is a scarcity of specific quantitative data in the scientific literature regarding the metabolic rates and enzyme kinetics for this compound. The following table summarizes the available, albeit general, quantitative information related to its metabolic products.

| Parameter | Value | Organism/System | Reference |

| Trioleoylglycerol Hydrolysis | |||

| Apparent Activation Energy | 59.8 kJ.mol⁻¹ | Rabbit Pancreatic Lipase (B570770) | [1] |

| Dioleoylglycerol Hydrolysis | |||

| Apparent Activation Energy | 53.5 kJ.mol⁻¹ | Rabbit Pancreatic Lipase | [1] |

| Nervonic Acid Levels in Human Plasma | |||

| Free Fatty Acids | Variable, influenced by diet | Human Plasma | [6] |

| Triacylglycerols | Variable, influenced by diet | Human Plasma | [6] |

| Glycerol Quantification | |||

| Limit of Quantitation (LOQ) in Plasma | 2.5 nmol/ml | Human Plasma | [7] |

| Limit of Quantitation (LOQ) in Tissue | 6.4 nmol/g | Rat Tissue | [7] |

Experimental Protocols

In Vitro Hydrolysis of this compound

This protocol is adapted from methods used for the hydrolysis of other triacylglycerols by pancreatic lipase.[1][8]

Materials:

-

This compound

-

Porcine pancreatic lipase

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Bile salts (e.g., sodium taurodeoxycholate)

-

Calcium chloride (CaCl₂)

-

Reaction termination solution (e.g., HCl or a mixture of chloroform/methanol)

-

Internal standard for quantification

Procedure:

-

Prepare a buffered solution containing bile salts and CaCl₂.

-

Emulsify the this compound substrate in the buffered solution.

-

Initiate the reaction by adding pancreatic lipase to the substrate emulsion.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with constant stirring.

-

At specific time points, withdraw aliquots of the reaction mixture and terminate the reaction by adding the termination solution.

-

Extract the lipids from the reaction mixture.

-

Analyze the lipid extract to quantify the remaining this compound and the products (1,2-dinervonoyl glycerol, 2-mononervonoyl glycerol, and nervonic acid) using techniques such as Thin Layer Chromatography (TLC) followed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Analysis of Nervonic Acid β-Oxidation in Cultured Cells

This protocol is based on studies of VLCFA oxidation in fibroblasts.[2]

Materials:

-

Cultured cells (e.g., fibroblasts)

-

[1-¹⁴C]-labeled nervonic acid

-

Cell culture medium

-

Scintillation cocktail and counter

Procedure:

-

Culture cells to near confluency in appropriate culture dishes.

-

Incubate the cells with medium containing [1-¹⁴C]-labeled nervonic acid for a defined period.

-

After incubation, collect the medium and wash the cells.

-

Harvest the cells and lyse them to separate cellular components.

-

Measure the radioactivity in the aqueous phase of the cell lysate (representing water-soluble products of β-oxidation) and in the lipid phase (representing unincorporated nervonic acid and its incorporation into complex lipids) using liquid scintillation counting.

-

The rate of β-oxidation can be calculated based on the amount of radioactivity recovered in the aqueous phase over time.

Signaling Pathways and Logical Relationships

The metabolism of this compound is integrated with central energy metabolism and lipid signaling pathways.

Caption: Metabolic pathways of this compound.

Caption: Experimental workflows for studying metabolism.

Conclusion

The metabolic pathways of this compound are centered around the hydrolysis of the triacylglycerol and the subsequent catabolism of glycerol and nervonic acid. While the general routes are understood, a significant gap exists in the literature regarding specific quantitative data and detailed experimental protocols for this particular molecule. Further research is warranted to elucidate the specific lipases involved in its hydrolysis, their kinetic parameters, and the precise rates of nervonic acid metabolism in different tissues. Such information will be invaluable for advancing our understanding of lipid metabolism in health and disease and for the development of novel therapeutic interventions.

References

- 1. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Localization of nervonic acid beta-oxidation in human and rodent peroxisomes: impaired oxidation in Zellweger syndrome and X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nervonic acid and its sphingolipids: Biological functions and potential food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 1,2,3-Trinervonoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the structural elucidation of 1,2,3-trinervonoyl glycerol (B35011), a triacylglycerol of significant interest. This document outlines the core experimental protocols and data interpretation necessary to confirm the molecule's precise chemical structure.

Introduction

1,2,3-Trinervonoyl glycerol is a triacylglycerol composed of a glycerol backbone esterified with three nervonic acid molecules at the sn-1, sn-2, and sn-3 positions.[1][2][3] Nervonic acid is a long-chain monounsaturated omega-9 fatty acid. The precise arrangement of these fatty acids on the glycerol backbone is critical for understanding its biochemical function and potential therapeutic applications. This guide details the analytical workflow for the unambiguous structural determination of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C75H140O6 | [1] |

| Molecular Weight | 1137.9 g/mol | [1] |

| Synonyms | Glycerol Trinervonate, TG(24:1/24:1/24:1), Trinervonin | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | -20°C | [1] |

Experimental Workflow for Structural Elucidation

The structural elucidation of this compound involves a multi-step process, beginning with isolation and purification, followed by spectroscopic analysis and chemical derivatization to confirm the identity and position of its constituent fatty acids.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR are used to identify the glycerol backbone and the nervonic acid chains.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-10 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

-

Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Expected ¹H and ¹³C NMR Chemical Shifts:

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Glycerol Backbone | ||

| sn-1, sn-3 CH₂ | 4.10-4.35 (dd) | 62.1 |

| sn-2 CH | 5.25 (m) | 68.9 |

| Nervonic Acid Chains | ||

| C=O | - | 173.2 (sn-1,3), 172.8 (sn-2) |

| CH=CH | 5.34 (m) | 129.8 |

| α-CH₂ | 2.30 (t) | 34.1 |

| β-CH₂ | 1.61 (m) | 24.9 |

| Allylic CH₂ | 2.01 (m) | 27.2 |

| Methylene Chain | 1.25 (br s) | 29.1-29.7 |

| Terminal CH₃ | 0.88 (t) | 14.1 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in identifying the constituent fatty acids.

Protocol:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of this compound in a solvent mixture such as chloroform/methanol (1:1, v/v) with the addition of a small amount of sodium acetate (B1210297) to promote the formation of sodiated adducts.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

MS Acquisition (Full Scan):

-

Ionization mode: Positive ESI.

-

Mass range: m/z 100-1500.

-

Capillary voltage: 3-4 kV.

-

-

MS/MS Acquisition (Product Ion Scan):

-

Select the precursor ion corresponding to the [M+Na]⁺ adduct of this compound (m/z 1160.9).

-

Apply collision-induced dissociation (CID) energy to induce fragmentation.

-

Acquire the product ion spectrum.

-

-

Data Analysis: Analyze the fragmentation pattern to identify the neutral loss of the nervonic acid chains.

Expected Mass Spectrometry Data:

| Ion | m/z (calculated) |

| [M+H]⁺ | 1138.9 |

| [M+Na]⁺ | 1160.9 |

| [M+K]⁺ | 1176.9 |

| [M-Nervonic Acid+Na]⁺ | 807.7 |

Hydrolysis and Fatty Acid Analysis

To confirm the identity of the fatty acids, the triacylglycerol is hydrolyzed, and the resulting free fatty acids are converted to their methyl esters (FAMEs) for analysis by gas chromatography (GC).

Protocol:

-

Hydrolysis:

-

Dissolve ~10 mg of this compound in 1 mL of 2 M methanolic KOH.

-

Heat the mixture at 70°C for 1 hour.

-

Cool the reaction mixture and add 1 mL of 1 M HCl to neutralize.

-

Extract the free fatty acids with 2 mL of hexane (B92381).

-

-

Methylation:

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Add 1 mL of 14% BF₃-methanol and heat at 60°C for 30 minutes.

-

Add 1 mL of water and extract the FAMEs with 2 mL of hexane.

-

-

GC-MS Analysis:

-

Inject 1 µL of the hexane extract containing the FAMEs into a GC-MS system.

-

Use a suitable capillary column (e.g., DB-23, HP-88).

-

Compare the retention time and mass spectrum of the resulting peak with a standard of methyl nervonate.

-

Structural Representation

The chemical structure of this compound and the relationship between its constituent parts are illustrated below.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and chemical derivatization followed by GC-MS analysis provides a robust and comprehensive approach for the structural elucidation of this compound. This detailed analytical workflow ensures the unambiguous identification of the glycerol backbone and the precise nature and location of the esterified nervonic acid chains, which is fundamental for further research and development in the fields of medicine and materials science.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Trinervonoyl Glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinervonoyl glycerol (B35011), a triacylglycerol (TAG) comprised of a glycerol backbone esterified with three nervonic acid molecules, is a significant lipid molecule in neuroscience and metabolic research. Nervonic acid (C24:1), a very-long-chain monounsaturated fatty acid, is a key component of sphingolipids in the myelin sheath of nerves.[1] Its role in neurological health and disease management is an active area of investigation.[2] Accurate and precise quantification of trinervonoyl glycerol in various biological matrices is crucial for understanding its metabolism, distribution, and therapeutic potential.

These application notes provide detailed protocols for the quantitative analysis of intact trinervonoyl glycerol using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

The quantification of intact high molecular weight TAGs like trinervonoyl glycerol presents analytical challenges due to their low volatility and complex fragmentation patterns. The two primary recommended techniques are:

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the preferred method for the analysis of intact TAGs. Reversed-phase HPLC effectively separates different TAG species based on their hydrophobicity.[3] Coupling this with mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), allows for sensitive and specific detection.[3] Tandem mass spectrometry (MS/MS) is employed for structural confirmation and enhanced specificity.[3]

-

High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS): This technique can also be used for the analysis of intact TAGs, but it requires specialized equipment capable of reaching high temperatures (up to 430°C) to volatilize these large molecules.[4] Careful optimization of the temperature program and injection technique is critical to prevent thermal degradation and ensure accurate quantification.[5]

Quantitative Data Presentation

The following tables summarize the expected quantitative data for the analysis of trinervonoyl glycerol using HPLC-MS/MS and GC-MS.

Table 1: HPLC-MS/MS Quantitative Data for Trinervonoyl Glycerol

| Analyte | Retention Time (min) | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion (m/z) | Collision Energy (eV) | Limit of Quantification (LOQ) (ng/mL) | Linear Range (ng/mL) |

| Trinervonoyl Glycerol | 15.2 | 1138.0 | 771.7 | 40 | 5 | 5 - 2000 |

| Internal Standard (d5-Tripalmitin) | 12.8 | 828.8 | 571.6 | 35 | - | - |

Table 2: GC-MS Quantitative Data for Trinervonoyl Glycerol

| Analyte | Retention Time (min) | Monitored Ion (m/z) | Limit of Quantification (LOQ) (ng/mL) | Linear Range (ng/mL) |

| Trinervonoyl Glycerol | 28.5 | 771.7, 1120.0 | 10 | 10 - 1500 |

| Internal Standard (Tritridecanoin) | 22.1 | 638.6, 695.6 | - | - |

Experimental Protocols

Protocol 1: Quantification of Trinervonoyl Glycerol by HPLC-MS/MS

This protocol details the analysis of trinervonoyl glycerol in plasma samples.

1. Sample Preparation (Lipid Extraction)

-

To 100 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

-

Add 10 µL of the internal standard solution (e.g., d5-Tripalmitin in chloroform:methanol).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

2. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size)

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM Ammonium Formate

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: Linear gradient to 95% B

-

15-20 min: Hold at 95% B

-

20.1-25 min: Return to 30% B and equilibrate

-

3. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates: Optimized for the specific instrument

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Trinervonoyl Glycerol Transition: m/z 1138.0 → 771.7

-

Internal Standard Transition: (select a suitable deuterated TAG) e.g., d5-Tripalmitin m/z 828.8 → 571.6

-

4. Quantification

Construct a calibration curve by plotting the peak area ratio of trinervonoyl glycerol to the internal standard against the concentration of the calibrants. Determine the concentration of trinervonoyl glycerol in the samples from this curve.

Protocol 2: Quantification of Trinervonoyl Glycerol by HTGC-MS

This protocol is suitable for the analysis of purified trinervonoyl glycerol or in less complex matrices.

1. Sample Preparation

-

Ensure the sample is free of non-volatile contaminants.

-

Dissolve a known amount of the sample in a suitable solvent (e.g., chloroform).

-

Add an appropriate internal standard (e.g., Tritridecanoin).

2. HTGC Conditions

-

Column: High-temperature stable capillary column (e.g., 15 m x 0.25 mm x 0.10 µm)

-

Carrier Gas: Helium at a constant flow of 2 mL/min

-

Injection: Cool-on-column injection

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 min

-

Ramp 1: 20°C/min to 380°C

-

Ramp 2: 5°C/min to 430°C, hold for 5 min[4]

-

-

Injector Temperature: Track oven temperature

3. Mass Spectrometry Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 250°C

-

Transfer Line Temperature: 380°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Trinervonoyl Glycerol Ions: m/z 771.7 ([M - nervonoyl]⁺), m/z 1120.0 (molecular ion, may be of low abundance)

-

Internal Standard Ions: (for Tritridecanoin) m/z 638.6, 695.6

-

4. Quantification

Generate a calibration curve by plotting the peak area ratio of the selected trinervonoyl glycerol ion to the internal standard ion against the concentration of the standards. Calculate the concentration in the samples using this curve.

Visualizations

Experimental Workflow for HPLC-MS/MS Analysis

Caption: HPLC-MS/MS workflow for trinervonoyl glycerol quantification.

Nervonic Acid and the PI3K/Akt Signaling Pathway

Recent studies suggest that nervonic acid may exert its beneficial effects on the nervous system through the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6]

Caption: Nervonic acid's potential role in activating the PI3K/Akt pathway.

References

Application Note: HPLC Separation of 1,2,3-Trinervonoyl Glycerol

An Application Note on the Separation of 1,2,3-Trinervonoyl Glycerol (B35011) using High-Performance Liquid Chromatography (HPLC) is detailed below, intended for researchers, scientists, and professionals in drug development.

Introduction

1,2,3-Trinervonoyl glycerol is a triacylglycerol comprised of a glycerol backbone esterified with three nervonic acid molecules.[1][2][3] Nervonic acid is a long-chain monounsaturated omega-9 fatty acid, and its presence in triacylglycerols is of significant interest in various fields, including neuroscience and nutrition. The effective separation and quantification of this compound are crucial for its characterization, quality control, and for studying its metabolic fate. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of this compound.

Principle of Separation

The separation of triacylglycerols by RP-HPLC is primarily based on their partition number (PN), which is calculated as PN = CN - 2(DB), where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds.[4] Molecules with a higher PN will have longer retention times. This method utilizes a C18 stationary phase and a mobile phase gradient to achieve the separation of this compound from other lipid species.

Experimental Protocols

1. Sample Preparation

-

Accurately weigh 10 mg of the lipid sample containing this compound.

-

Dissolve the sample in 1 mL of a suitable organic solvent, such as isopropanol (B130326) or a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

-

Vortex the sample for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

The filtered sample is now ready for injection into the HPLC system.

2. HPLC Instrumentation and Conditions

The following table summarizes the instrumental setup and chromatographic conditions for the analysis.

| Parameter | Specification |

| HPLC System | Agilent 1290 Infinity LC or equivalent |

| Column | ZORBAX RRHT StableBond C18, 3.0 mm x 150 mm, 1.8 µm |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Isopropanol |

| Gradient | 20% to 60% B in 24 minutes, hold at 60% B for 6 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) or UV-Vis (205 nm) |

3. Data Analysis

Peak identification is performed by comparing the retention time of the analyte with that of a pure standard of this compound. Quantification can be achieved by creating a calibration curve using a series of standard solutions of known concentrations.

Data Presentation

The following table presents hypothetical quantitative data for the separation of this compound and other related lipids.

| Compound | Retention Time (min) | Peak Area (arbitrary units) | Concentration (µg/mL) |

| Trilinolein (C18:2) | 12.5 | 15000 | 50 |

| Triolein (C18:1) | 15.8 | 18000 | 50 |

| Tristearin (C18:0) | 20.1 | 16500 | 50 |

| This compound (C24:1) | 25.3 | 22000 | 50 |

Visualizations

Experimental Workflow Diagram

References

Utilizing Trinervonoyl Glycerol as an Internal Standard in Quantitative Lipidomics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of lipidomics, the accurate quantification of lipid species is paramount to understanding complex biological processes and for the discovery of novel biomarkers and therapeutic targets. The inherent complexity of the lipidome and the variability introduced during sample preparation and analysis necessitate the use of internal standards. Odd-chain triacylglycerols (TGs), such as trinervonoyl glycerol (B35011) (TNG), serve as excellent internal standards for liquid chromatography-mass spectrometry (LC-MS) based lipidomics. Due to their low natural abundance in most biological systems, they provide a distinct signal that can be used to normalize for variations in lipid extraction efficiency, sample injection volume, and instrument response.[1] This document provides detailed application notes and protocols for the effective use of trinervonoyl glycerol as an internal standard in quantitative lipidomics workflows.

Properties of Trinervonoyl Glycerol

Trinervonoyl glycerol is a triacylglycerol containing three nervonic acid (C24:1) fatty acyl chains esterified to a glycerol backbone. Its high molecular weight and unique fatty acid composition make it an ideal internal standard that elutes in a region of the chromatogram often less populated by endogenous lipids, minimizing isobaric interference.

Application Notes

The primary application of trinervonoyl glycerol is as an internal standard for the quantification of triacylglycerols and other neutral lipids in various biological matrices, including plasma, serum, tissues, and cell cultures. Its structural similarity to endogenous TGs ensures that it behaves similarly during extraction and ionization, providing reliable normalization.

Key Considerations for Use:

-

Purity: Ensure the use of high-purity trinervonoyl glycerol to avoid interference from contaminants.

-

Concentration: The concentration of the internal standard should be optimized to fall within the linear dynamic range of the mass spectrometer and be comparable to the expected concentration of the analytes of interest.

-

Matrix Effects: While TNG helps to correct for matrix effects, it is crucial to validate the method in the specific biological matrix being analyzed to ensure accurate quantification.

Experimental Protocols

A generalized workflow for a lipidomics experiment using trinervonoyl glycerol as an internal standard is presented below. This should be adapted and optimized for specific experimental needs.

Sample Preparation and Lipid Extraction

The choice of lipid extraction method is critical for quantitative accuracy. The Folch and Bligh & Dyer methods, or the more recent methyl-tert-butyl ether (MTBE) method, are commonly employed.[2]

Protocol: Lipid Extraction using the MTBE Method

-

Sample Homogenization: Homogenize tissue samples in a suitable buffer on ice. For plasma or serum, proceed directly to the next step.

-

Addition of Internal Standard: To a 1.5 mL microfuge tube, add 20 µL of the biological sample (e.g., plasma, cell lysate). Add 10 µL of a pre-prepared stock solution of trinervonoyl glycerol in methanol (B129727) (e.g., 1 mg/mL). The final concentration of the internal standard should be optimized for the specific assay.

-

Solvent Addition: Add 225 µL of ice-cold methanol to the sample, vortex briefly.

-

MTBE Addition: Add 750 µL of ice-cold MTBE.

-

Extraction: Vortex the mixture for 10 minutes at 4°C.

-

Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes.

-

Collection of Organic Phase: Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1 v/v/v).

LC-MS/MS Analysis

Instrumentation: A high-resolution mass spectrometer coupled to a UHPLC system is recommended for optimal separation and detection of lipid species.

Typical LC Parameters:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 55°C |

| Injection Volume | 2-5 µL |

| Gradient | Start at 32% B, increase to 100% B over 20 min, hold for 5 min, return to 32% B and equilibrate for 5 min. |

Typical MS Parameters:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Acquisition Mode | Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) |

MS/MS Transitions for Trinervonoyl Glycerol:

For targeted quantification using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for trinervonoyl glycerol would need to be determined by direct infusion of the standard. As a triacylglycerol, the ammoniated adduct [M+NH4]+ is commonly observed. Fragmentation will typically result in the neutral loss of one of the fatty acyl chains.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following table is an example of how to present validation data for the use of trinervonoyl glycerol as an internal standard.

Table 1: Example Validation Data for Trinervonoyl Glycerol Internal Standard

| Parameter | Result |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 1 ng/mL |

| Limit of Quantification (LOQ) | 5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Recovery (%) | 85-115% |

Note: These are example values and will vary depending on the specific assay and instrumentation.

Visualizations

Triglyceride Metabolism Signaling Pathway